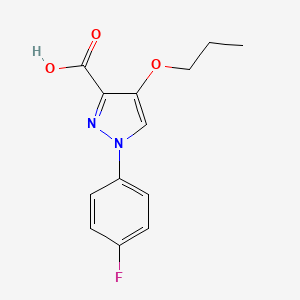
1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13FN2O3 and its molecular weight is 264.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid (CAS No. 1171790-42-3) is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature, focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR).
The molecular formula of this compound is , with a molecular weight of 264.25 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group and a propoxy side chain, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and alkylation processes. Specific synthetic pathways can vary, but they generally follow the established methods for pyrazole derivatives.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibition against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In particular, derivatives with electron-withdrawing groups, such as fluorine at the para position, showed enhanced inhibitory activity against NA, suggesting that the incorporation of a 4-fluorophenyl group may enhance the antiviral efficacy of this compound .
Table 1: Antiviral Activity Comparison of Pyrazole Derivatives
| Compound | % Inhibition at 10 μM | Notes |
|---|---|---|
| 1-(4-Fluorophenyl)-Pyrazole | 56.45% | Most active in series |
| Other derivatives | Varies (30%-72%) | Structure-dependent activity |
Antibacterial Activity
In addition to antiviral properties, pyrazole derivatives have been evaluated for antibacterial activity. Studies have shown that compounds structurally related to this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The SAR indicates that modifications in the side chains can significantly impact antibacterial potency .
Table 2: Antibacterial Activity of Related Pyrazole Compounds
| Compound | Target Bacteria | Activity (MIC μg/mL) | Notes |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Effective against Gram-positive |
| Compound B | E. coli | 30 | Effective against Gram-negative |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets.
- Chain Length and Branching : Variations in the propoxy chain length and branching can alter hydrophobic interactions and solubility, affecting overall activity.
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:
- Antiviral Efficacy : A study reported that compounds similar to this compound exhibited significant reductions in viral load in infected cell lines.
- Antibacterial Trials : In vivo studies indicated that certain derivatives could reduce bacterial counts significantly in infected animal models.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-2-7-19-11-8-16(15-12(11)13(17)18)10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWJTZBAWKRZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















